5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde
Description
Significance of Furan (B31954) Scaffolds in Heterocyclic Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in organic chemistry. Its unique electronic properties and reactivity make it a versatile synthon for the construction of more complex molecules. The furan scaffold is present in a wide array of natural products and biologically active compounds, which underscores its importance in medicinal chemistry and drug discovery. The inherent aromaticity of the furan ring, combined with the presence of the oxygen heteroatom, imparts distinct chemical characteristics that are leveraged in various synthetic transformations.
Overview of Functionalized Furan Derivatives in Chemical Synthesis and Biological Sciences
Functionalized furan derivatives are pivotal intermediates in the synthesis of a diverse range of chemical entities. The introduction of various substituents onto the furan ring can dramatically alter its physical, chemical, and biological properties. ijabbr.comnih.gov Furan-2-carbaldehyde, also known as furfural (B47365), is a key derivative that serves as a precursor to a multitude of other furan compounds. Its aldehyde group provides a reactive handle for a wide range of chemical modifications.
In the biological sciences, furan derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govresearchgate.netresearchgate.net This has led to their investigation as potential therapeutic agents. The specific functional groups attached to the furan core play a crucial role in determining the biological efficacy and mechanism of action of these compounds. For instance, the incorporation of aryl or substituted aryl moieties has been shown to enhance the biological activity of furan-based molecules. researchgate.net
Rationale for Investigating Novel Furan-2-carbaldehyde Compounds like 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde
The investigation into novel furan-2-carbaldehyde compounds such as this compound is driven by the quest for new molecules with unique properties and potential applications. The structure of this particular compound combines three key components: the furan-2-carbaldehyde core, a phenoxy group, and a bromine substituent.
The furan-2-carbaldehyde moiety provides a platform for further chemical elaboration and is a known pharmacophore in various biologically active molecules. The phenoxymethyl (B101242) group at the 5-position introduces a degree of flexibility and can influence the compound's interaction with biological targets. The presence and position of the bromine atom on the phenoxy ring are of particular interest. Halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to receptors, often leading to enhanced biological activity.
The synthesis of analogous 5-(phenoxymethyl)furan-2-carbaldehyde derivatives has been reported in the chemical literature, providing a basis for the preparation of this novel compound. The exploration of such derivatives is aimed at discovering new chemical entities with potentially improved or novel biological activities, contributing to the ever-expanding library of functionalized furan compounds for applications in materials science and drug discovery.
Detailed Research Findings
While specific research data for this compound is not extensively available in public literature, its chemical properties and potential research applications can be inferred from the study of closely related compounds.
Synthesis and Characterization
A plausible synthetic route to this compound would likely involve the Williamson ether synthesis. This would entail the reaction of 5-(chloromethyl)furan-2-carbaldehyde with 3-bromophenol (B21344) in the presence of a suitable base.
| Reactant 1 | Reactant 2 | Product |
| 5-(Chloromethyl)furan-2-carbaldehyde | 3-Bromophenol | This compound |
The characterization of the resulting compound would be carried out using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure. The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the furan ring protons, the methylene (B1212753) protons of the linker, and the aromatic protons of the bromophenoxy group.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the aldehyde carbonyl group (C=O stretch), the C-O-C ether linkage, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-bromophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYFXVNQUHENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238591 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-54-6 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Bromophenoxy Methyl Furan 2 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde suggests that the most logical disconnection is at the ether linkage. This bond can be formed through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This primary disconnection points to two key precursors: an electrophilic furan (B31954) derivative and a nucleophilic bromophenol.
The electrophilic component would be a 5-(halomethyl)furan-2-carbaldehyde, such as 5-(chloromethyl)furan-2-carbaldehyde, or a furan derivative with a suitable leaving group on the methyl substituent (e.g., a tosylate). The nucleophilic partner in this strategy is 3-bromophenol (B21344).
Further disconnection of the furan precursor, 5-(halomethyl)furan-2-carbaldehyde, reveals 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) as a readily accessible starting material. The aldehyde functionality on the furan ring can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, on a suitable furan substrate.
Therefore, the synthetic strategy hinges on the following key transformations:
Formation of the furan-2-carbaldehyde scaffold: Introduction of the aldehyde group onto the furan ring.
Functionalization at the 5-position: Introduction of a hydroxymethyl group and its subsequent conversion to a suitable leaving group.
Formation of the phenoxy ether linkage: Coupling of the functionalized furan derivative with 3-bromophenol.
Precursor Synthesis and Functionalization Approaches
The successful synthesis of the target molecule relies on the efficient preparation and functionalization of its constituent precursors.
Methods for Furan-2-carbaldehyde Scaffold Construction
The furan-2-carbaldehyde core is a common structural motif, and several methods exist for its construction. The Vilsmeier-Haack reaction is a particularly effective method for the formylation of electron-rich heterocycles like furan. researchgate.netyoutube.com This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium species that then attacks the furan ring. wikipedia.org The reaction is highly regioselective, with formylation occurring predominantly at the C2 position of the furan ring due to the activating effect of the ring oxygen. researchgate.netyoutube.com
Alternatively, substituted furan-2-carbaldehydes can be synthesized through various coupling reactions. For instance, 5-substituted-2-furaldehydes can be prepared via Pd-catalyzed cross-coupling reactions of organozinc halides with 5-bromo-2-furaldehyde. nih.gov
Strategies for Introduction of the Bromophenoxy Moiety
The 3-bromophenoxy group is introduced via the nucleophilic precursor, 3-bromophenol. This compound is commercially available and can be used directly in the etherification step. The key to its reactivity is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This is typically achieved using a suitable base.
Incorporation of the Methylene (B1212753) Bridge and Phenoxy Ether Linkage
The methylene bridge and the phenoxy ether linkage are installed in a single step through the Williamson ether synthesis. wikipedia.org This reaction involves the S_N2 displacement of a leaving group on the 5-methyl position of the furan-2-carbaldehyde by the 3-bromophenoxide anion.
The precursor for this step is a suitably functionalized 5-(halomethyl)furan-2-carbaldehyde. A common and practical starting material is 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), which can be derived from biomass. The hydroxyl group of HMF can be converted into a good leaving group, such as a chloride or a tosylate. The conversion to 5-(chloromethyl)furan-2-carbaldehyde can be achieved using reagents like thionyl chloride. Alternatively, reaction with p-toluenesulfonyl chloride in the presence of a base would yield 5-(tosyloxymethyl)furan-2-carbaldehyde. google.com
The subsequent Williamson ether synthesis would involve reacting the 5-(halomethyl) or 5-(tosyloxymethyl)furan-2-carbaldehyde with 3-bromophenol in the presence of a base.
Optimization of Reaction Conditions and Yields
The efficiency of the proposed Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, temperature, and reaction time. wikipedia.org The selection of these parameters is crucial for maximizing the yield of the desired ether and minimizing side reactions.
Base Selection: A variety of bases can be employed to deprotonate the 3-bromophenol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). jk-sci.commasterorganicchemistry.com For aryl ethers, potassium carbonate is often a suitable and cost-effective choice. jk-sci.com
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for S_N2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react. wikipedia.orgjk-sci.com
Temperature and Reaction Time: Williamson ether syntheses are typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. wikipedia.org The reaction progress is usually monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. wikipedia.org
Yields: While specific yield data for the synthesis of this compound is not available, analogous Williamson ether syntheses reported in the literature generally provide moderate to good yields, often in the range of 50-95% for laboratory-scale preparations. wikipedia.org
| Parameter | Typical Conditions for Williamson Ether Synthesis |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaH |
| Solvent | DMF, DMSO, Acetonitrile |
| Temperature | 50 - 100 °C |
| Reaction Time | 1 - 24 hours |
| Typical Yields | 50 - 95% |
Green Chemistry Principles in Synthetic Route Design
Evaluating the synthesis of this compound through the lens of green chemistry highlights both advantages and areas for potential improvement. Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. bdu.ac.in
Use of Renewable Feedstocks: A significant green aspect of this synthesis is the potential to use 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) as a precursor. HMF is a key bio-based platform chemical derived from the dehydration of C6 sugars found in biomass. nih.govfrontiersin.org Utilizing biomass as a starting point reduces the reliance on finite petrochemical resources, aligning with the principles of sustainable chemistry. frontiersin.org
Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org The Williamson ether synthesis, being a substitution reaction, is inherently less atom-economical than addition or rearrangement reactions. primescholars.com A salt is always generated as a stoichiometric byproduct.
For the reaction between 5-(chloromethyl)furan-2-carbaldehyde and 3-bromophenol using potassium carbonate:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Interactive Data Table: Atom Economy Calculation
This table breaks down the molecular weights used to calculate the atom economy of the proposed reaction.
| Reactant/Product | Formula | Molecular Weight ( g/mol ) |
| 5-(Chloromethyl)furan-2-carbaldehyde | C₆H₅ClO₂ | 144.55 |
| 3-Bromophenol | C₆H₅BrO | 173.01 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| Total Reactant Mass | 455.77 | |
| This compound | C₁₂H₉BrO₃ | 297.10 |
| Potassium Chloride | KCl | 74.55 |
| Potassium Bicarbonate | KHCO₃ | 100.12 |
| Atom Economy | ~65.2% |
Note: The calculation assumes K₂CO₃ is the base, leading to the formation of KCl and KHCO₃ as byproducts.
Reagents: Using a mild base like potassium carbonate is generally safer than highly reactive and flammable bases such as sodium hydride, which produces hydrogen gas. The activation of HMF using thionyl chloride generates HCl and SO₂ as corrosive byproducts. Converting HMF to a tosylate is often a cleaner alternative, although it still involves reagents that require careful handling.
Solvents: Traditional polar aprotic solvents like DMF and DMAc, while effective, are now recognized as having reproductive toxicity. acsgcipr.org A greener approach would involve selecting safer alternative solvents, such as acetone (B3395972) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a bio-derived solvent. acsgcipr.org Running the reaction under phase-transfer conditions could also reduce the need for large quantities of organic solvents. acsgcipr.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
No experimental ¹H, ¹³C, or 2D NMR data for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde has been found in the searched scientific literature.
Fourier Transform Infrared Spectroscopy for Functional Group Analysis
No experimental FTIR data for this compound has been located in the public domain.
Mass Spectrometry (High-Resolution ESI-MS, EI-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific high-resolution or electron ionization mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, are not available in the reviewed sources.
Vibrational Spectroscopy (Raman Spectroscopy) for Detailed Structural Insights
No Raman spectroscopy data for this compound could be retrieved from the available scientific databases and literature.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
There is no evidence of the single-crystal X-ray structure determination for this compound in the Cambridge Structural Database or other crystallographic resources.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) towards electrophiles. pearson.comchemicalbook.com Its reactivity is a central aspect of the chemical profile of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde.
Electrophilic Aromatic Substitution Reactions
The furan ring readily undergoes electrophilic aromatic substitution, with reactions proceeding much faster than with benzene. chemicalbook.com The substitution pattern is strongly directed to the positions adjacent to the oxygen atom (C2 and C5), as the carbocation intermediates formed by electrophilic attack at these sites are better stabilized by resonance. quora.compearson.comquora.com
In the case of this compound, both the C2 and C5 positions are already substituted. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the ether-linked (3-bromophenoxy)methyl group at C5 is an activating group due to the electron-donating nature of the oxygen atom. This creates a push-pull electronic environment within the ring. Electrophilic substitution, if forced, would occur at the remaining C3 or C4 positions. The precise regioselectivity would be determined by the balance between the deactivating effect of the aldehyde and the activating effect of the ether substituent, as well as the specific electrophile and reaction conditions used.
Nucleophilic Additions and Substitutions on the Ring
Due to the high electron density of the furan ring, it is generally considered to be an electron-rich or π-excessive system. Consequently, the furan nucleus is not susceptible to attack by nucleophiles. Nucleophilic addition or substitution reactions directly on the furan ring of this compound are not characteristic reactions under typical conditions.
Transformations of the Aldehyde Functionality
The aldehyde group at the C2 position is a primary site of reactivity in this compound, participating in a wide array of chemical transformations.
Oxidation and Reduction Reactions
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. For furan aldehydes with ether substituents at the C5 position, such as 5-(alkoxymethyl)furfural, oxidation can be achieved using catalysts like Co(II), Mn(II), or Ce(III) salts in a solvent with dissolved oxygen. epo.org This process would convert this compound into 5-[(3-Bromophenoxy)methyl]furan-2-carboxylic acid. Under more vigorous oxidative conditions, the furan ring itself can undergo cleavage. organicreactions.org
Reduction: The aldehyde is susceptible to reduction to the corresponding primary alcohol. A common transformation for furfural (B47365) and its derivatives is the hydrogenation of the aldehyde to a furfuryl alcohol. mdpi.com This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., with platinum-based catalysts) or chemical hydrides like sodium borohydride. mdpi.comosti.gov Applying this to the target compound would yield {5-[(3-Bromophenoxy)methyl]furan-2-yl}methanol.
Table 1: Oxidation and Reduction of the Aldehyde Functionality
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Co(II)/Mn(II)/Ce(III) salts, O₂ | 5-[(3-Bromophenoxy)methyl]furan-2-carboxylic acid |
| Reduction | H₂, Pt catalyst or NaBH₄ | {5-[(3-Bromophenoxy)methyl]furan-2-yl}methanol |
Condensation and Imine Formation
The aldehyde group of 5-substituted furan-2-carbaldehydes is a versatile handle for carbon-carbon bond formation via condensation reactions. sphinxsai.comdamascusuniversity.edu.sy
Condensation Reactions: The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is a well-documented reaction for this class of compounds. nih.gov For instance, 5-substituted furfurals react with compounds like indan-1,3-dione or creatinine (B1669602) in the presence of a basic catalyst to form furfurylidene derivatives. sphinxsai.comdamascusuniversity.edu.sy These reactions proceed efficiently, highlighting the reactivity of the furan-2-carbaldehyde moiety. sphinxsai.comdamascusuniversity.edu.sy
Imine Formation: As is characteristic of aldehydes, this compound is expected to react with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
Table 2: Condensation Reactions of 5-Substituted Furan-2-Carbaldehydes
| Reactant (Active Methylene Compound) | Reaction Type | Catalyst | Product Type |
|---|---|---|---|
| Indan-1,3-dione | Knoevenagel | Base (e.g., piperidine) or heat | 2-(5-Substituted-furfurylidene)-Indane-1,3-dione |
| Creatinine | Knoevenagel | Acetic anhydride, piperidine (B6355638) | 5-(5-Substituted-furfurylidene)imidazol-4-one derivative |
| Hippuric Acid | Erlenmeyer-Plöchl | Acetic anhydride, acetate | 4-(5-Substituted-furfurylidene)-1,3-oxazol-5(4H)-one |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The aldehyde in this compound would be an excellent substrate for this transformation, allowing for the synthesis of a wide range of vinyl-furan derivatives. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This method offers several advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct and typically excellent stereoselectivity, favoring the formation of (E)-alkenes. alfa-chemistry.comorganic-chemistry.org The HWE reaction is widely used in the synthesis of natural products and complex molecules due to its reliability and stereocontrol. conicet.gov.arresearchgate.net The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.orgalfa-chemistry.com Given its broad applicability, this compound is expected to be a suitable substrate for HWE olefination.
Reactivity of the Bromophenoxy Moiety
The presence of a bromine atom on the phenyl ring of the phenoxy group is the primary determinant of this moiety's reactivity, making it a suitable substrate for a variety of metal-catalyzed transformations.
The carbon-bromine bond on the aromatic ring is a key functional group for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The bromophenoxy moiety of this compound is expected to readily participate in Suzuki coupling. For instance, reaction with an arylboronic acid would yield a biaryl structure, effectively replacing the bromine atom with a new aryl group. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the target molecule. youtube.com
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.org The aryl bromide of the title compound can be coupled with various terminal alkynes to introduce an alkynyl substituent onto the phenyl ring. This transformation is highly efficient for creating conjugated enyne systems and other complex frameworks under relatively mild conditions. wikipedia.orglibretexts.org
Below is a table summarizing typical conditions for these cross-coupling reactions on aryl bromides.
| Reaction | Catalyst | Co-Catalyst/Ligand | Base | Solvent | Typical Temperature |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Ethanol/Water | Room Temp. to 100 °C |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Room Temp. to 100 °C |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The viability of the SNAr mechanism is heavily dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the bromine atom is on the phenyl ring. This ring lacks strong electron-withdrawing groups positioned ortho or para to the bromine atom. The ether linkage is located meta to the bromine, and its electron-withdrawing effect is not sufficient to activate the ring for a standard SNAr reaction. Consequently, nucleophilic aromatic substitution on the brominated phenyl ring of this molecule is generally considered unfavorable under typical SNAr conditions.
Reaction Pathway Analysis and Kinetic Studies
Understanding the reaction pathways and kinetics provides deeper insight into the chemical transformations of this compound. While specific kinetic data for this exact compound are not extensively documented, the mechanistic pathways for the key cross-coupling reactions are well-established.
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
The Sonogashira coupling mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.
Palladium Cycle: This cycle is similar to the Suzuki reaction, beginning with the oxidative addition of the Pd(0) catalyst to the aryl bromide.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide.
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The final step is the reductive elimination from the palladium center to give the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Kinetic studies of furan-2-carbaldehyde derivatives in other contexts, such as reactions initiated by Cl atoms, have been performed, but these are generally related to atmospheric chemistry rather than synthetic transformations. researchgate.net The kinetics of the cross-coupling reactions discussed here are influenced by factors including the concentration of reactants and catalyst, temperature, solvent, and the electronic and steric properties of the ligands on the palladium catalyst.
| Catalytic Cycle Step | Suzuki-Miyaura Reaction | Sonogashira Reaction |
| Step 1 | Oxidative Addition: Ar-Br + Pd(0) → Ar-Pd(II)-Br | Oxidative Addition: Ar-Br + Pd(0) → Ar-Pd(II)-Br |
| Step 2 | Transmetalation: Ar-Pd(II)-Br + [R-B(OH)₃]⁻ → Ar-Pd(II)-R | Copper Acetylide Formation: R-C≡C-H + CuI + Base → R-C≡C-Cu |
| Step 3 | Reductive Elimination: Ar-Pd(II)-R → Ar-R + Pd(0) | Transmetalation: Ar-Pd(II)-Br + R-C≡C-Cu → Ar-Pd(II)-C≡C-R |
| Step 4 | - | Reductive Elimination: Ar-Pd(II)-C≡C-R → Ar-C≡C-R + Pd(0) |
Solvent Effects and Catalysis in Chemical Transformations
The efficiency and outcome of the chemical transformations involving this compound are critically dependent on the choice of catalyst and solvent.
Catalysis: In palladium-catalyzed cross-coupling reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the supporting ligand is crucial. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, modulate its reactivity, and influence the rates of oxidative addition and reductive elimination. For the Sonogashira reaction, the presence of a copper(I) co-catalyst is standard, as it facilitates the formation of the copper acetylide intermediate, which is key for the transmetalation step. libretexts.org
Solvent Effects: The solvent plays a multifaceted role in these reactions. whiterose.ac.ukrsc.orgscispace.com It must solubilize the reactants, reagents, and catalyst. Beyond solubility, the solvent's polarity can significantly influence the reaction pathway and rate. whiterose.ac.uk
Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents can stabilize charged intermediates and cationic palladium species that may be involved in the catalytic cycle. In some cases, polar solvents have been shown to alter the selectivity of cross-coupling reactions by stabilizing different catalytically active species. nih.govnih.gov
Non-polar Solvents (e.g., Toluene, THF, Dioxane): These solvents are widely used in Suzuki and Sonogashira couplings. They are less likely to coordinate strongly with the metal center, which can be beneficial for catalytic activity. The choice between polar and non-polar solvents can sometimes determine which catalytic species predominates, for instance, favoring a neutral monoligated palladium complex in non-polar media versus an anionic complex in polar solvents. whiterose.ac.uknih.gov
The interplay between the catalyst, ligands, and solvent is complex and must be carefully optimized to achieve high yields and selectivity in the desired chemical transformation.
| Parameter | Influence on Cross-Coupling Reactions | Examples |
| Catalyst Ligand | Modulates electronic and steric properties of the Pd center, affecting reaction rate and stability. | PPh₃, dppf, XPhos, NHCs |
| Solvent Polarity | Affects solubility, reaction rates, and can stabilize charged intermediates or different catalytic species. | Toluene (non-polar), THF (intermediate), DMF (polar aprotic) |
| Co-Catalyst (Sonogashira) | Essential for activating the alkyne for transmetalation. | CuI |
| Base | Activates the organoboron species (Suzuki) or deprotonates the alkyne (Sonogashira). | K₂CO₃, Et₃N, K₃PO₄ |
Due to a lack of specific scientific research on the chemical compound "this compound" in the public domain, a detailed article on its computational and theoretical studies as per the requested outline cannot be generated at this time.
Extensive searches for quantum chemical calculations, conformational analysis, spectroscopic parameter predictions, reaction mechanism elucidation, and molecular docking simulations specifically for "this compound" did not yield any dedicated studies or data. The scientific literature available focuses on related but structurally distinct furan derivatives. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation, which would violate the core principles of scientific accuracy.
To generate the requested content, foundational research, including Density Functional Theory (DFT) calculations, ab initio studies, and molecular dynamics simulations, would first need to be conducted and published by the scientific community.
Computational and Theoretical Studies
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govsysrevpharm.org These models are built upon the principle that the structure of a molecule dictates its properties, and by quantifying structural features, one can predict properties that are difficult or costly to measure experimentally. sysrevpharm.org For the compound 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde, while specific QSPR studies are not extensively documented in publicly available literature, the framework for such an analysis can be constructed based on studies of analogous structures, such as furan (B31954) derivatives, bromophenols, and aryloxy compounds. nih.govdigitaloceanspaces.comresearchgate.net
A QSPR model for this compound would involve the calculation of various molecular descriptors that numerically represent its structural and electronic features. These descriptors are then used as independent variables in statistical models to predict a specific property (the dependent variable).
Molecular Descriptors in QSPR
The selection of molecular descriptors is a critical step in developing a robust QSPR model. For a molecule with the complexity of this compound, a wide array of descriptors would be considered to capture its unique electronic and steric characteristics. These descriptors are typically categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the presence of the bromine atom and the oxygen atoms in the furan and ether linkages creates a specific electron distribution. Relevant descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and partial charges on atoms. digitaloceanspaces.com Studies on furan derivatives have shown these electronic properties to be crucial in predicting their performance as corrosion inhibitors. digitaloceanspaces.com
Topological Descriptors: These are numerical representations of the molecular structure, including the size, shape, and branching of the molecule. Examples include connectivity indices and Wiener indices.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the molecule's electronic structure. For example, parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and global hardness (η) have been used to model the properties of furan derivatives. digitaloceanspaces.com
Physicochemical Descriptors: These relate to properties like hydrophobicity (often represented as LogP) and molar refractivity (MR), which are important for predicting a molecule's behavior in biological systems or in different solvent environments. researchgate.netresearchgate.net
Illustrative QSPR Model Development
To illustrate how a QSPR model could be developed for a series of compounds including this compound, consider the prediction of a property such as antioxidant activity or corrosion inhibition efficiency. digitaloceanspaces.commdpi.com The process would involve:
Data Set Compilation: A set of furan derivatives with varying substituents would be compiled, including the target compound.
Property Measurement: The property of interest (e.g., inhibition efficiency) would be experimentally measured for all compounds in the dataset.
Descriptor Calculation: A range of molecular descriptors would be calculated for each compound using specialized software.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) would be employed to create a mathematical equation linking the descriptors to the property. digitaloceanspaces.com The predictive power of the model would then be rigorously validated.
A hypothetical QSPR study on a series of furan derivatives might yield data similar to that presented in the following tables.
Table 1: Hypothetical Molecular Descriptors for a Series of Furan Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | LogP |
| Furan-2-carbaldehyde | -6.54 | -1.89 | 3.56 | 0.45 |
| 5-(Phenoxymethyl)furan-2-carbaldehyde | -6.32 | -1.75 | 4.12 | 2.15 |
| This compound | -6.45 | -1.82 | 4.58 | 3.25 |
| 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde | -6.48 | -1.85 | 4.65 | 2.95 |
Note: The data in this table is illustrative and not based on experimental results.
Table 2: Example of a QSPR Correlation for Corrosion Inhibition Efficiency
| Compound | Predicted Inhibition Efficiency (%) | Experimental Inhibition Efficiency (%) |
| Furan-2-carbaldehyde | 75.2 | 76.5 |
| 5-(Phenoxymethyl)furan-2-carbaldehyde | 85.6 | 84.9 |
| This compound | 90.1 | 91.3 |
| 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde | 88.5 | 89.2 |
Note: The data in this table is illustrative and not based on experimental results.
The research on bromophenols indicates that the position and number of bromine substitutions significantly influence molecular properties such as bond lengths and acidity (pKa). nih.gov This suggests that for this compound, the bromine atom's inductive effect would be a key parameter in any QSPR model. nih.gov Similarly, QSPR studies on aryloxy derivatives have successfully correlated hydrophobicity with molecular descriptors, a property that is crucial for predicting biological activity. researchgate.netresearchgate.net
By integrating findings from related classes of compounds, it is possible to design and implement robust QSPR models to predict the properties of this compound and its analogues, thereby guiding the synthesis and testing of new compounds with desired characteristics.
Exploration of Biological Activities and Structure Activity Relationships Pre Clinical and Mechanistic Focus
In Vitro Biological Screening Methodologies
The initial stages of drug discovery for a novel compound like 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde involve a battery of in vitro tests. These assays are designed to efficiently screen for various biological activities, providing a foundational understanding of the compound's potential therapeutic applications.
Antimicrobial Activity Studies (Bacterial and Fungal Strains)
The antimicrobial properties of furan (B31954) derivatives are well-documented. To assess the potential of this compound as an antimicrobial agent, it is typically screened against a panel of clinically relevant bacterial and fungal strains. Standard methods such as broth microdilution or agar (B569324) disk diffusion are employed to determine the minimum inhibitory concentration (MIC). For instance, a study on novel furan-based derivatives demonstrated their efficacy against various pathogens. The presence of the aldehyde group at the 2-position of the furan ring, combined with the bromophenoxy moiety, may contribute to its ability to interfere with microbial growth, potentially by disrupting cell membranes or inhibiting essential enzymes.
Table 1: Representative Antimicrobial Activity of Furan Derivatives This table illustrates the typical format for presenting antimicrobial screening data. The values are representative for the class of compounds and not specific to this compound.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 62.5 |
| Bacillus subtilis | ATCC 6633 | 31.25 |
| Escherichia coli | ATCC 25922 | 125 |
| Pseudomonas aeruginosa | ATCC 27853 | 250 |
| Candida albicans | ATCC 10231 | 62.5 |
Antioxidant Potential Assays
Oxidative stress is implicated in a multitude of pathological conditions. The antioxidant capacity of this compound can be evaluated using several established in vitro assays. The most common of these include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The electron-rich furan ring and the attached phenoxy group could potentially contribute to the antioxidant properties of the molecule.
Enzyme Inhibition Assays and Target Identification (e.g., specific enzyme modulators)
Many drugs exert their therapeutic effects by inhibiting specific enzymes. To identify potential molecular targets of this compound, it can be screened against a panel of enzymes known to be involved in various diseases. For example, furan-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key to the inflammatory process. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50). Identifying the specific enzymes that are potently inhibited by this compound is a crucial step in understanding its mechanism of action and potential therapeutic indications.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
The potential of a compound to inhibit the growth of cancer cells is a primary focus of oncological research. The in vitro cytotoxicity and antiproliferative activity of this compound are assessed against a variety of human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are used to measure the reduction in cell viability following treatment with the compound. Research into furan derivatives has shown that certain substitutions can lead to significant antiproliferative effects. The IC50 values are determined to quantify the compound's potency against each cell line.
Table 2: Representative Antiproliferative Activity of a Furan Derivative This table provides an example of how antiproliferative data is presented. The values are illustrative for a related compound and not specific to this compound.
| Cancer Cell Line | Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.4 |
| A549 | Lung Carcinoma | 18.2 |
Investigation of Anti-inflammatory Pathways in Cellular Models
To explore the anti-inflammatory potential of this compound, cellular models of inflammation are utilized. A common approach involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS). The ability of the compound to reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is then measured. The expression levels of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are also analyzed.
Mechanistic Investigations of Observed Biological Effects
Following the initial identification of biological activity, mechanistic studies are conducted to elucidate the molecular pathways through which this compound exerts its effects. These investigations provide a deeper understanding of the compound's mode of action.
If the compound demonstrates significant antiproliferative activity, further studies would aim to determine the underlying mechanism, such as the induction of apoptosis (programmed cell death) or cell cycle arrest. Techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining can be used to detect and quantify apoptotic cells. Western blot analysis can be employed to examine the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
In the case of anti-inflammatory activity, mechanistic studies would focus on key signaling pathways that regulate inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By analyzing the phosphorylation status and nuclear translocation of key signaling proteins, researchers can determine if the compound's anti-inflammatory effects are mediated through the modulation of these pathways.
For antimicrobial activity, mechanistic investigations might explore the compound's ability to disrupt the integrity of the microbial cell membrane, inhibit essential enzymes involved in microbial metabolism, or interfere with the synthesis of nucleic acids or proteins.
A thorough understanding of these molecular mechanisms is crucial for the rational design of more potent and selective analogs of this compound and for advancing its potential as a lead compound in drug development.
Cellular Pathway Modulation Studies
Currently, there is a lack of specific studies detailing the effects of this compound on cellular signaling pathways. Research in this area would be essential to understand its mechanism of action and potential therapeutic applications. Such investigations would typically involve cell-based assays to monitor the activity of key pathways implicated in disease, such as those involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt), inflammation (e.g., NF-κB), and apoptosis (e.g., caspase activation).
Protein Binding and Interaction Analyses
Direct experimental evidence of protein binding and interaction for this compound is not documented in the available literature. The aldehyde functional group suggests potential for covalent interactions with nucleophilic residues (like lysine (B10760008) or cysteine) on proteins through Schiff base formation. The aromatic rings and the ether linkage provide opportunities for non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. Techniques like fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be instrumental in identifying and characterizing potential protein targets and binding affinities.
Investigation of Molecular Targets and Ligand-Receptor Dynamics
The identification of specific molecular targets is a crucial step in drug discovery. For this compound, this information is not yet established. Computational methods, such as molecular docking, could be employed to predict potential binding partners by screening the compound against libraries of known protein structures. Subsequent experimental validation through enzymatic assays or cellular thermal shift assays (CETSA) would be necessary to confirm these predictions and elucidate the dynamics of the ligand-receptor interaction.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Systematic modification of the different moieties of this compound would be required to establish a clear structure-activity relationship (SAR). This involves synthesizing analogues and evaluating their biological activity to understand the contribution of each structural feature.
Influence of Furan Ring Substituents on Activity
The substituents on the furan ring are known to significantly influence the biological activity of furan derivatives.
| Position | Substituent | Potential Impact on Activity |
| 2 | Carbaldehyde | Essential for certain biological activities, potentially through covalent modification of target proteins. Conversion to other functional groups (e.g., alcohol, carboxylic acid, oxime) would likely alter the activity profile. |
| 5 | (3-Bromophenoxy)methyl | This large substituent significantly contributes to the overall size, shape, and lipophilicity of the molecule, influencing how it fits into a binding pocket and its pharmacokinetic properties. |
Impact of Phenoxy Moiety Modifications
Alterations to the phenoxy group can modulate the electronic and steric properties of the molecule.
| Modification | Potential Impact on Activity |
| Linker Length | Changing the length of the methylene (B1212753) linker could affect the orientation of the phenoxy ring relative to the furan core, impacting binding to a target. |
| Ether Oxygen | Replacement of the ether oxygen with other linkers (e.g., thioether, amine) would alter the bond angles and electronic properties, likely affecting biological activity. |
| Phenyl Ring Substituents | The nature, number, and position of substituents on the phenyl ring are critical. Electron-donating or electron-withdrawing groups would alter the electronic distribution of the entire molecule. |
Role of Bromine Substitution Pattern on Biological Activity
The position and nature of the halogen substituent on the phenyl ring are key determinants of activity.
| Bromine Position | Potential Impact on Activity |
| meta (3-position) | The current compound has a bromine at the meta position. This influences the electronic properties and can form specific halogen bonds with a target protein. |
| ortho (2-position) | Moving the bromine to the ortho position could introduce steric hindrance and alter the preferred conformation of the molecule. |
| para (4-position) | A para-bromo substituent would have a different electronic effect and spatial orientation, potentially leading to a different binding mode and activity. The existence of the analogue 5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde suggests that variations in the bromine position are synthetically accessible for comparative studies. |
Further research, including the synthesis and biological evaluation of a focused library of analogues, is necessary to build a comprehensive SAR profile for this class of compounds.
Comparative Analysis with Known Furan-Based Bioactive Compounds
The furan scaffold is a prevalent core in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. ijabbr.com The specific biological activity of a furan derivative is intricately linked to the nature and position of its substituents on the furan ring. orientjchem.org While direct preclinical or mechanistic studies on this compound are not extensively available in public literature, a comparative analysis with structurally related furan-based compounds can provide valuable insights into its potential biological activities. This analysis will focus on key structural motifs present in the target compound: the furan-2-carbaldehyde core, the phenoxymethyl (B101242) side chain, and the bromine substituent.
Another relevant group of compounds are furan-2-carboxamide derivatives. For example, N-(4-bromophenyl)furan-2-carboxamide has shown potent antibacterial activity against drug-resistant bacterial strains. mdpi.com This highlights that the furan-2-carboxamide moiety, which is structurally related to the furan-2-carbaldehyde of our target compound, can serve as a pharmacophore for antibacterial agents. The aldehyde group in this compound is a reactive functional group that can potentially interact with biological macromolecules, suggesting a possible mechanism for bioactivity.
Furthermore, furan derivatives have been investigated for their anticancer properties. Certain furan-based compounds have exhibited significant cytotoxicity against various cancer cell lines and have been explored as inhibitors of enzymes like VEGFR-2, which is involved in angiogenesis. researchgate.netnih.gov For instance, some furo[2,3-d]pyrimidine (B11772683) derivatives have shown potent VEGFR-2 inhibition. researchgate.net While the structure of this compound is distinct from these fused-ring systems, the presence of the furan core is a common feature. Structure-activity relationship (SAR) studies on furan-ring fused chalcones have indicated that the attachment of a furan moiety can enhance antiproliferative activity. nih.gov
The phenoxymethyl side chain also plays a significant role in determining the biological profile of furan derivatives. Modifications at this position can influence the compound's lipophilicity and its ability to interact with specific biological targets. For example, in a series of furan-based hemoglobin modulators, the phenoxymethyl group was a key structural element. nih.gov
The following interactive data tables summarize the biological activities of several known furan-based compounds, providing a basis for a comparative structural analysis with this compound.
Table 1: Bioactive Furan-Based Compounds with Antimicrobial Activity
| Compound Name | Structure | Biological Activity | Key Structural Features |
| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | Inhibition of Salmonella biofilm formation nih.gov | Brominated furanone core | |
| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial activity against drug-resistant A. baumannii mdpi.com | Furan-2-carboxamide, Bromophenyl group | |
| 2-bromo-5-(2-bromo-2-nitrovinyl) furan | Broad-spectrum antibacterial activity researchgate.net | Bromo and nitrovinyl substituents on furan |
Table 2: Bioactive Furan-Based Compounds with Anticancer and Enzyme Inhibitory Activity
| Compound Name | Structure | Biological Activity | Key Structural Features |
| Furo[2,3-d]pyrimidine derivative (Compound 13a) | VEGFR-2 inhibition, Cytotoxicity against HepG2 and HCT-116 cancer cells researchgate.net | Fused furo[2,3-d]pyrimidine core | |
| Furan-ring fused chalcone | Antiproliferative activity towards HL60 promyelocytic leukemia cells nih.gov | Chalcone structure with a fused furan ring | |
| Furan-2-carboxamide derivative (Compound 7) | Cytotoxic activity against MCF-7 breast cancer cells mdpi.com | Furan-2-carboxamide with a triazinone moiety |
Table 3: Bioactive Furan-Based Compounds with Other Activities
| Compound Name | Structure | Biological Activity | Key Structural Features |
| Furan hybrid molecule (H4) | Anti-inflammatory and antioxidant activity mdpi.com | Furan ring linked to a piperidine (B6355638) moiety | |
| 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one (MMA-409) | Hemoglobin modulator with antisickling activity nih.gov | Phenoxymethyl furan with a propenone side chain |
Based on this comparative analysis, the structural elements of this compound suggest several avenues for potential biological activity. The furan-2-carbaldehyde core is a common feature in compounds with antimicrobial and anticancer properties. The presence of a bromine atom on the phenoxy ring, while not directly attached to the furan, could enhance its bioactivity, potentially through increased lipophilicity or by influencing electronic interactions with biological targets. The phenoxymethyl linker provides a degree of conformational flexibility and can be a key determinant in binding to specific enzymes or receptors. Therefore, it is plausible that this compound could exhibit antimicrobial, anticancer, or other enzyme-inhibitory activities, warranting further preclinical investigation to elucidate its specific biological profile and mechanism of action.
Derivatization and Material Science Applications
Synthesis of Polymer Precursors and Monomers
The structure of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde offers multiple avenues for its development as a monomer for novel polymers. The furan (B31954) ring, derivable from renewable biomass sources, positions this compound as a potential building block for more sustainable plastics. core.ac.uk The aldehyde group is a versatile functional handle for various polymerization reactions.
For instance, furan-2-carbaldehyde and its derivatives can undergo condensation reactions with a variety of co-monomers to form furan-based polymers. nih.gov These polymers are noted for their rigidity and thermal stability, properties conferred by the furanic structure. rsc.org The aldehyde can react with compounds containing active methylene (B1212753) groups or with phenols to create resin-like materials.
Furthermore, the bromine atom on the phenoxy ring introduces a site for post-polymerization modification. This allows for the synthesis of well-defined brominated polymers, which can be further functionalized. rsc.org For example, the bromine could be converted to other functional groups via nucleophilic substitution, or it could be used as a site for cross-linking, thereby tuning the mechanical and thermal properties of the final polymer. The ether linkage also provides a degree of flexibility to the polymer backbone.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Site(s) | Potential Co-monomers | Resulting Polymer Features |
| Condensation Polymerization | Aldehyde group | Phenols, ureas, active methylene compounds | Thermosetting resins, rigid polymer chains |
| Reductive Amination then Polycondensation | Aldehyde group (converted to amine) | Diacids, diacyl chlorides | Polyamides with furan and bromophenoxy moieties |
| Wittig-type Polymerizations | Aldehyde group | Bis(phosphonium salts) | Polymers with vinylene linkages |
| Post-polymerization Modification | Bromine atom | Nucleophiles (e.g., azides, cyanides) | Functionalized polymers with tailored properties |
Integration into Advanced Functional Materials
The distinct chemical features of this compound make it an interesting candidate for integration into advanced functional materials. Furan-based polymers are being explored for applications such as hydrophobic coatings and photoactive materials. nih.gov The presence of the bromophenoxy group could enhance these properties.
The high refractive index of bromine could be exploited in the development of optical materials. Polymers incorporating this compound may exhibit interesting optical properties, such as high refractive indices or specific light-absorbing characteristics. Moreover, the bromine atom can impart flame-retardant properties to materials, a desirable characteristic in many applications.
Exploration as Ligands in Organometallic Chemistry
The furan-2-carbaldehyde moiety is a known ligand in organometallic chemistry. researchgate.net The oxygen atom of the aldehyde and the oxygen of the furan ring can act as donor atoms, allowing the molecule to coordinate with a variety of metal centers. acs.org The specific geometry and electronic properties of the resulting metal complexes would be influenced by the bulky and electron-withdrawing nature of the 3-bromophenoxy group.
The coordination of the furan ring to a metal center can also activate the ring towards further reactions, such as cycloadditions, which would not be possible with the free furan. acs.org This opens up possibilities for using metal complexes of this compound as catalysts or as intermediates in the synthesis of more complex organic molecules. The bromine atom could also potentially interact with certain metal centers, leading to unique coordination modes.
Table 2: Potential Coordination Modes of this compound in Organometallic Complexes
| Coordination Site(s) | Metal Type | Potential Application |
| Aldehyde oxygen and furan oxygen | Transition metals (e.g., Re, Os) | Catalysis, synthetic intermediates |
| Furan π-system | Transition metals | Activation of the furan ring for cycloadditions |
| Bromine atom | Lewis acidic metals | Modified catalytic activity |
Role as Building Blocks for Complex Natural Product Synthesis
Furan derivatives are important intermediates in the synthesis of a wide range of natural products and biologically active molecules. scirp.org The furan ring can be considered a masked 1,4-dicarbonyl compound and can be converted to other ring systems through reactions like the Diels-Alder reaction or oxidative ring-opening.
The aldehyde group of this compound is a key functional group for carbon-carbon bond formation. It can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of the carbon skeleton. nih.gov The bromophenoxy group can be carried through a synthetic sequence to be present in the final target molecule, where it may contribute to the biological activity, or it could be used as a handle for further transformations, such as cross-coupling reactions to introduce additional complexity. datapdf.com
Applications in Chemo- and Biosensors (beyond direct biological interaction)
Derivatives of furan-2-carbaldehyde have been successfully employed in the development of fluorescent chemosensors for the detection of various ions and molecules. researchgate.net The general principle involves the interaction of the analyte with the sensor molecule, leading to a change in its fluorescence properties, such as intensity or wavelength.
A sensor molecule based on this compound could be designed where the aldehyde group is condensed with a fluorophore containing an amino group to form a Schiff base. The binding of a specific analyte to a receptor site on the sensor could modulate the internal charge transfer (ICT) characteristics of the molecule, resulting in a detectable fluorescence response. nih.gov The bromophenoxy group could influence the photophysical properties of the sensor and could also serve as a site for attaching the sensor to a solid support. The development of furan-based fluorescent probes is an active area of research. researchgate.net
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical methods for synthesizing furan (B31954) derivatives are established, future research should focus on developing more efficient, scalable, and sustainable synthetic pathways to 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde. Current approaches often rely on multi-step sequences that may suffer from moderate yields or require harsh reaction conditions. Modern synthetic methodologies could offer significant improvements.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Organozinc protocols have proven effective for the synthesis of 5-substituted-2-furaldehydes. nih.gov A potential route could involve the Pd-catalyzed cross-coupling of a zincated furan-2-carbaldehyde derivative with 3-bromophenol (B21344) ethers.
One-Pot Procedures: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would enhance efficiency. For instance, a sequence involving the formation of the ether linkage followed by formylation of the furan ring in a single vessel could streamline the process.
Flow Chemistry: The application of continuous flow chemistry could improve reaction control, safety, and scalability. This technology allows for precise management of reaction parameters, potentially leading to higher yields and purity. researchgate.net
Green Chemistry Approaches: Research into using renewable starting materials, such as 5-(Hydroxymethyl)furan-2-carbaldehyde (5-HMF) derived from biomass, could provide a more sustainable foundation for synthesis. nih.govresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Organometallic Cross-Coupling | High functional group tolerance, mild reaction conditions. nih.gov | Optimization of catalysts and reaction partners (e.g., organozinc or boronic acids). chemicalbook.com |
| One-Pot/Tandem Reactions | Increased atom economy, reduced waste, shorter synthesis time. ijsrst.com | Designing compatible reaction sequences and catalyst systems. |
| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Adapting existing batch reactions to continuous flow systems. |
| Green Chemistry | Sustainability, use of renewable feedstocks. nih.gov | Developing efficient conversion pathways from biomass-derived furans. |
Expansion of Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for chemical modification, enabling the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. Future work should systematically explore a range of derivatization reactions.
Potential derivatization pathways include:
Condensation Reactions: The aldehyde can readily undergo condensation with compounds containing active methylene (B1212753) groups to form chalcone-like structures, acrylonitriles, or thiazolidinone derivatives, which are known pharmacophores. researchgate.net
Hydrazone and Oxime Formation: Reaction with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively. These derivatives often exhibit enhanced biological activity and can serve as intermediates for further heterocyclic synthesis.
Multicomponent Reactions (MCRs): Using the aldehyde as a key component in MCRs, such as the Hantzsch pyridine (B92270) synthesis, can rapidly generate complex molecular architectures. researchgate.net This approach is highly efficient for building libraries of drug-like molecules.
Reductive Amination: Conversion of the aldehyde to various substituted amines via reductive amination would introduce new functional groups and potential interaction points for biological targets.
Advanced Mechanistic Studies for Identified Biological Activities
Furan-containing compounds are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgutripoli.edu.ly Preliminary screening of derivatives of this compound is the first step, but future research must delve into the specific molecular mechanisms underlying any identified activity.
Key research objectives should include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets or cellular pathways modulated by active compounds.
Cell Cycle and Apoptosis Analysis: For compounds showing anticancer potential, detailed studies using flow cytometry and molecular biology assays (e.g., Western blotting for caspases, Bcl-2 family proteins, and p53) are crucial to determine if they induce cell cycle arrest or apoptosis. nih.govmdpi.com
Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., tubulin, kinases), direct enzymatic assays are necessary to quantify inhibitory activity and determine the mode of inhibition. mdpi.com
Genomic and Transcriptomic Profiling: Analyzing changes in gene and protein expression in response to compound treatment can provide a comprehensive view of its cellular effects and help elucidate its mechanism of action.
Design and Synthesis of Next-Generation Analogues
Based on initial SAR data, the rational design and synthesis of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Modifications should target the three main components of the molecule: the furan ring, the phenoxy group, and the methylene ether linker.
| Molecular Component | Modification Strategy | Objective |
|---|---|---|
| Phenoxy Ring | Vary the position and nature of the halogen (F, Cl, I); introduce other electron-withdrawing or -donating groups. | Modulate electronic properties, improve target binding affinity. |
| Furan Ring | Replace with other heterocycles (e.g., thiophene, pyrrole); introduce substituents at the C3 or C4 position. | Alter metabolic stability, explore new binding interactions. |
| Methylene Ether Linker | Replace with alternative linkers (e.g., thioether, sulfone, amide) of varying length and rigidity. | Optimize spatial orientation and conformational flexibility. |
| Aldehyde Group | Convert to other functional groups (e.g., carboxylic acid, alcohol, nitrile) or use as a handle for bioisosteric replacement. | Improve metabolic stability and pharmacokinetic profile. |
Computational Design and Prediction of Novel Furan-Based Molecules
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. researchgate.net Integrating computational methods into the research workflow for this compound is essential.
Key computational approaches include:
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding modes of designed analogues, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity. nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties (e.g., molecular electrostatic potential, HOMO-LUMO energies) of the compounds, providing insights into their reactivity and potential for interaction with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a dataset of active and inactive analogues is generated, QSAR models can be built to correlate chemical structures with biological activity, enabling the prediction of activity for new, unsynthesized compounds.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, allowing for early-stage filtering of candidates with unfavorable profiles.
Integration into Multidisciplinary Research Platforms
To maximize the translational potential, research on this compound and its derivatives should not be conducted in isolation. Integrating findings into broader, multidisciplinary research platforms is critical for contextualizing results and fostering collaboration.
Future efforts should focus on:
Chemical Biology Consortia: Collaborating with biologists and pharmacologists to screen compound libraries against a wide range of disease models and cellular assays.
Database Integration: Contributing structural and activity data to public or private chemical databases (e.g., PubChem, ChEMBL). This facilitates data-driven discovery and allows other researchers to build upon the findings. acs.org
Open Science Initiatives: Sharing synthetic protocols, characterization data, and biological assay results through open-access publications and platforms to accelerate scientific progress.
Translational Research Partnerships: Establishing collaborations with academic drug discovery centers or pharmaceutical companies to advance the most promising compounds through preclinical and potentially clinical development.
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, paving the way for the development of novel furan-based agents for a variety of diseases.
Q & A
Basic Research Question
- Chromatography : HPLC with UV detection (280 nm) is standard for purity assessment, as used for 5-hydroxymethylfurfural (HMF) derivatives .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., bromophenoxy methyl vs. furan aldehyde groups) .
- MS : LC-ESI-MS/MS distinguishes molecular ions (e.g., [M+H]+) and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, though data for this compound may require empirical determination .
How can thermodynamic properties (e.g., combustion energy, enthalpy of formation) be experimentally determined?
Basic Research Question
Bomb calorimetry is the gold standard. For related nitrophenyl-furan-2-carbaldehydes, combustion energies () were measured using a B-08-MA calorimeter, with corrections for nitric acid formation and sample mass . Enthalpy of formation () is derived via Hess’s law, incorporating combustion data and reference values for CO₂(g), H₂O(l), and Br₂(l) . For this compound, similar protocols apply, but bromine’s higher atomic mass requires adjusted calculations.
Table 1 : Example Thermodynamic Data for Analogous Compounds
| Compound | (kJ/mol) | (kJ/mol) | Method |
|---|---|---|---|
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -3567 ± 12 | -215 ± 3 | Bomb calorimetry |
| 5-(Methoxymethyl)furan-2-carbaldehyde | -2890 (estimated) | -180 (estimated) | Additive models |
How do substituent electronic effects (e.g., bromophenoxy vs. nitrophenyl) alter reactivity and stability?
Advanced Research Question
The electron-withdrawing bromophenoxy group increases electrophilicity at the aldehyde position, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation). Comparative studies on nitrophenyl derivatives show that para-substituents lower (greater stability) versus ortho/meta isomers due to resonance effects . For this compound, meta-substitution may reduce conjugation efficiency, requiring computational validation (e.g., DFT calculations for charge distribution) .
What experimental challenges arise in synthesizing brominated furan derivatives, and how are they mitigated?
Advanced Research Question
- Side Reactions : Bromine’s leaving-group propensity can lead to dehalogenation or ether cleavage. Using anhydrous conditions and inert atmospheres (argon/nitrogen) minimizes hydrolysis .
- Purification : Silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) isolates the target compound from byproducts like 5-hydroxymethylfuran-2-carbaldehyde .
- Yield Optimization : Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) and stoichiometric control (1:1.2 molar ratio of furan precursor to bromophenol) improve efficiency .
How can discrepancies between experimental and computational thermodynamic data be resolved?
Advanced Research Question
Discrepancies often stem from approximations in additive models (e.g., Benson group contributions) that neglect steric or electronic interactions. For this compound:
Validate Assumptions : Reassess reference values for brominated species in computational databases.
Hybrid Methods : Combine experimental with DFT-calculated gas-phase enthalpies to refine solid-state corrections .
Error Analysis : Quantify uncertainties in combustion experiments (e.g., ±0.5% for mass measurements) to identify systematic vs. random errors .
What safety precautions are advised when handling this compound in laboratory settings?
Basic Research Question
While specific toxicological data are unavailable for this compound, furan carbaldehydes generally require:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Fume hoods for synthesis steps involving volatile reagents (e.g., bromophenol).
- Storage : Argon-filled containers at 2–8°C to prevent aldehyde oxidation . Toxicity predictions (e.g., ECOSAR) suggest moderate ecotoxicity; disposal should follow halogenated waste protocols .
How does the compound’s structure influence its potential applications in medicinal or materials chemistry?
Advanced Research Question
The bromophenoxy moiety enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted drugs. In materials science, the aldehyde group enables covalent bonding to amine-functionalized surfaces (e.g., MOFs or polymers). Comparative studies on 5-(4-nitrophenyl)-furan-2-carbaldehyde show nitro groups enhance nonlinear optical properties, suggesting bromine’s polarizability could similarly benefit optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
